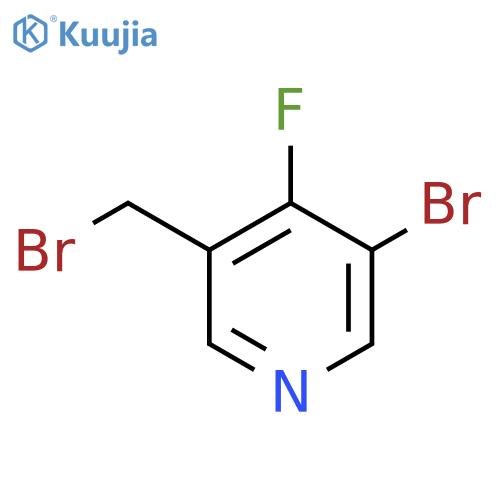Cas no 1805207-96-8 (3-Bromo-5-bromomethyl-4-fluoropyridine)

1805207-96-8 structure
商品名:3-Bromo-5-bromomethyl-4-fluoropyridine
CAS番号:1805207-96-8
MF:C6H4Br2FN
メガワット:268.909063339233
CID:4899986
3-Bromo-5-bromomethyl-4-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-bromomethyl-4-fluoropyridine
-
- インチ: 1S/C6H4Br2FN/c7-1-4-2-10-3-5(8)6(4)9/h2-3H,1H2
- InChIKey: JSZXZSWMJIBUGQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=NC=C(C=1F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-Bromo-5-bromomethyl-4-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014355-250mg |
3-Bromo-5-bromomethyl-4-fluoropyridine |
1805207-96-8 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029014355-1g |
3-Bromo-5-bromomethyl-4-fluoropyridine |
1805207-96-8 | 95% | 1g |
$3,155.55 | 2022-04-01 |
3-Bromo-5-bromomethyl-4-fluoropyridine 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1805207-96-8 (3-Bromo-5-bromomethyl-4-fluoropyridine) 関連製品
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
